molecular formula C15H18N6 B11299284 N~4~-(3,4-dimethylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,4-dimethylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11299284
M. Wt: 282.34 g/mol
InChI Key: XWMRUUCITCMDSB-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with dimethylphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the desired pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its observed biological effects . The compound’s structure allows it to fit into the enzyme’s active site, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3,4-DIMETHYLPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit enzymes and modulate biological pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6/c1-9-5-6-11(7-10(9)2)18-13-12-8-17-21(4)14(12)20-15(16-3)19-13/h5-8H,1-4H3,(H2,16,18,19,20)

InChI Key

XWMRUUCITCMDSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C)C

Origin of Product

United States

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